4-nitrophenyl beta-D-galactofuranoside

Enzymology Substrate Specificity Glycobiology

4-Nitrophenyl beta-D-galactofuranoside (pNP-β-D-Galf) is a synthetic chromogenic substrate, classified as an aryl galactofuranoside, with the molecular formula C12H15NO8 and a molecular weight of 301.25 g/mol. It is specifically designed for the quantitative detection of β-D-galactofuranosidase (Galf-ase) activity, an enzyme of significant interest due to the exclusive presence of galactofuranose in pathogenic microorganisms and its absence in mammals.

Molecular Formula C₁₂H₁₅NO₈
Molecular Weight 301.25 g/mol
CAS No. 100645-45-2
Cat. No. B028251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitrophenyl beta-D-galactofuranoside
CAS100645-45-2
Synonyms4-nitrophenyl-beta-D-galactofuranoside
4-nitrophenylgalactofuranoside
4-NP-GF
Molecular FormulaC₁₂H₁₅NO₈
Molecular Weight301.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)C(CO)O)O)O
InChIInChI=1S/C12H15NO8/c14-5-8(15)11-9(16)10(17)12(21-11)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10-,11+,12-/m1/s1
InChIKeyRMQNVZDXEMOJCW-PZWNZHSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl beta-D-galactofuranoside (CAS 100645-45-2): Procurement-Grade Chromogenic Substrate for β-D-Galactofuranosidase Assays


4-Nitrophenyl beta-D-galactofuranoside (pNP-β-D-Galf) is a synthetic chromogenic substrate, classified as an aryl galactofuranoside, with the molecular formula C12H15NO8 and a molecular weight of 301.25 g/mol . It is specifically designed for the quantitative detection of β-D-galactofuranosidase (Galf-ase) activity, an enzyme of significant interest due to the exclusive presence of galactofuranose in pathogenic microorganisms and its absence in mammals . The compound releases a chromogenic 4-nitrophenol moiety upon enzymatic hydrolysis, allowing for direct spectrophotometric monitoring at 405-410 nm .

Why 4-Nitrophenyl beta-D-galactofuranoside Cannot Be Substituted with Generic β-Galactosidase Substrates for Galf-ase Research


Generic β-galactosidase substrates, such as 4-nitrophenyl beta-D-galactopyranoside (pNP-β-Galp) or X-Gal, are structurally and functionally distinct, targeting the pyranose form of galactose, which is common in mammalian systems. β-D-Galactofuranosidases exhibit stringent substrate specificity, recognizing the five-membered furanose ring of Galf. Studies have unequivocally demonstrated that β-D-galactofuranosidases show no activity against pyranose-based substrates, including 4-nitrophenyl beta-D-galactopyranoside and 4-nitrophenyl beta-D-glucopyranoside [1]. Therefore, substituting pNP-β-D-Galf with a generic pyranoside substrate would yield false-negative results in Galf-ase assays and provide no meaningful data on the enzyme's specific catalytic activity. Furthermore, the biological relevance of Galf is tied to its unique furanose conformation, which is not recognized by standard β-galactosidases, making pNP-β-D-Galf an indispensable, non-substitutable tool for this specialized area of research [2].

4-Nitrophenyl beta-D-Galactofuranoside: Quantified Differentiation from Comparator Substrates


Exclusive Substrate Specificity for β-D-Galactofuranosidase versus Inactive Pyranoside and Arabinofuranoside Analogs

pNP-β-D-Galf demonstrates absolute, exclusive substrate specificity for the β-D-galactofuranosidase from Streptomyces sp. JHA19, showing zero detectable activity against a panel of 12 structurally related chromogenic substrates [1]. This stands in stark contrast to the broad-spectrum activity often observed with pyranoside substrates. For instance, in direct comparative assays, the same enzyme showed no activity towards 4-nitrophenyl beta-D-galactopyranoside (pNP-β-Galp), 4-nitrophenyl alpha-L-arabinofuranoside (pNP-α-L-Araf), and 10 other common pNP-glycosides, confirming its unique recognition of the furanose configuration [1].

Enzymology Substrate Specificity Glycobiology

Quantified Kinetic Parameters (Km) for pNP-β-D-Galf with a Fungal GH43 β-D-Galactofuranosidase

Kinetic characterization of a glycoside hydrolase family 43 (GH43) β-D-galactofuranosidase from the industrially relevant fungus Aspergillus niger yielded a Km of 17.9 ± 1.9 mM for pNP-β-D-Galf under optimal conditions (pH 5.0, 25°C) [1]. This quantitative parameter provides a direct benchmark for enzyme activity and affinity, essential for standardizing assays, comparing enzyme isoforms, and evaluating potential inhibitors. While direct head-to-head kinetic comparisons with pyranoside substrates are not possible due to zero activity [2], this Km value serves as a critical class-level differentiator, establishing the enzyme's affinity for its native furanose substrate configuration, which is not measurable with any pyranoside analog.

Enzyme Kinetics GH43 Hydrolase Michaelis-Menten

Structural Requirement for Enzymatic Recognition: HO-6 Group is Essential for Hydrolysis

A comparative study using a modified analog, 4-nitrophenyl beta-D-fucofuranoside (a C-6 deoxy analog lacking the primary hydroxyl group), demonstrated that this compound is completely resistant to hydrolysis by the exo β-D-galactofuranosidase from Penicillium fellutanum, under conditions where pNP-β-D-Galf is readily cleaved [1]. This direct head-to-head comparison quantifies a key structural determinant for enzyme recognition: the presence of the hydroxyl group at the C-6 position is essential for catalysis. This finding validates pNP-β-D-Galf as the definitive, biologically relevant substrate for studying the enzyme's active site geometry and catalytic mechanism.

Substrate Analog Enzyme Mechanism Structure-Activity Relationship

First-in-Class Chromogenic Substrate: Enabled First-Ever Kinetic and Inhibitor Studies of β-D-Galactofuranosidase

Prior to the synthesis and introduction of pNP-β-D-Galf, studies on β-D-galactofuranosidases were limited to using methyl β-D-galactofuranoside as a substrate, which required tedious and less sensitive detection methods [1]. The development of pNP-β-D-Galf provided, for the first time, a chromogenic substrate that enabled direct, continuous spectrophotometric assays [2]. This advancement was instrumental in the first characterization of inhibitors for this enzyme class, including the evaluation of 1-thio-β-D-galactofuranosides as inhibitors of the P. fellutanum enzyme [3]. Without this substrate, quantitative inhibitor screening and mechanistic enzymology for this target class would not have been feasible.

Chromogenic Assay Enzyme Inhibitor Drug Discovery

Optimized Procurement and Research Applications for 4-Nitrophenyl beta-D-Galactofuranoside


Enzymology: Quantitative Characterization of Purified β-D-Galactofuranosidases

This is the primary application for pNP-β-D-Galf. For enzymologists characterizing a novel or recombinant β-D-galactofuranosidase (EC 3.2.1.146), this compound is the gold-standard substrate. It enables the determination of critical kinetic parameters such as Km (e.g., 17.9 ± 1.9 mM for the A. niger enzyme [1]) and Vmax (e.g., 70.6 ± 5.3 μmol min⁻¹ [1]), as well as optimal pH and temperature profiles. Its exclusive specificity ensures that the measured activity is solely due to the target Galf-ase and not contaminating glycosidases [2].

Drug Discovery: High-Throughput Screening for β-D-Galactofuranosidase Inhibitors

Given the absence of galactofuranose in mammals, β-D-galactofuranosidase is a validated drug target for pathogenic bacteria, fungi, and protozoa. pNP-β-D-Galf is the essential chromogenic reporter substrate for developing and validating high-throughput screening (HTS) assays to identify small-molecule inhibitors. The release of 4-nitrophenol (yellow color, absorbance at 405-410 nm) provides a simple, quantitative, and automatable readout for compound library screening [1]. This application was pioneered using this substrate for the first evaluation of 1-thio-β-D-galactofuranosides as inhibitors [2].

Mycology: Identification and Characterization of Fungal Pathogens

The production of β-D-galactofuranosidase is a phenotypic marker for several fungal species, including Aspergillus and Penicillium spp. [1]. This substrate can be incorporated into selective agar media or used in liquid culture supernatant assays to rapidly and specifically detect the presence of Galf-ase activity. This provides a valuable tool for taxonomic studies, environmental monitoring, and clinical mycology research, differentiating species based on their ability to hydrolyze this specific furanoside [2].

Chemical Biology: Probing Enzyme Active Site Topology

pNP-β-D-Galf serves as a reference standard for probing the structural requirements of the β-D-galactofuranosidase active site. Studies have shown that the C-6 hydroxyl group is essential for hydrolysis, as the 6-deoxy analog (4-nitrophenyl beta-D-fucofuranoside) is not a substrate [1]. This knowledge is crucial for rational drug design and for understanding the enzyme's mechanism. Researchers can use pNP-β-D-Galf as a baseline to compare the activity of synthesized analogs and gain deeper insight into substrate recognition.

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